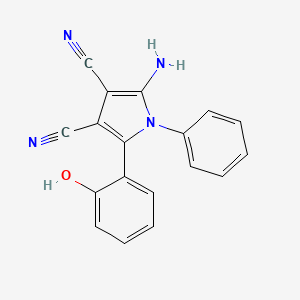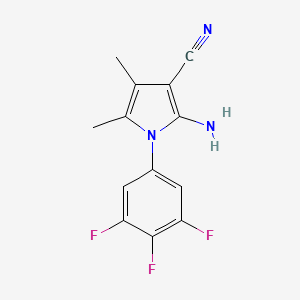
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. This compound is characterized by the presence of an amino group, two methyl groups, a trifluorophenyl group, and a carbonitrile group attached to a pyrrole ring. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzene and an appropriate acylating agent.
Amination and Methylation: The amino group and methyl groups can be introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
科学研究应用
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the trifluorophenyl group.
2-Amino-4,5-dimethyl-1-(2,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with different positioning of fluorine atoms.
2-Amino-4,5-dimethyl-1-(3,4-difluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with fewer fluorine atoms.
Uniqueness
The presence of the trifluorophenyl group in 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C13H10F3N3 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC 名称 |
2-amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H10F3N3/c1-6-7(2)19(13(18)9(6)5-17)8-3-10(14)12(16)11(15)4-8/h3-4H,18H2,1-2H3 |
InChI 键 |
QAAQJDNKXZFAJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C(=C2)F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


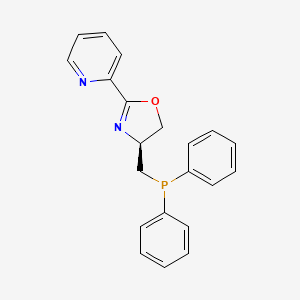
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)

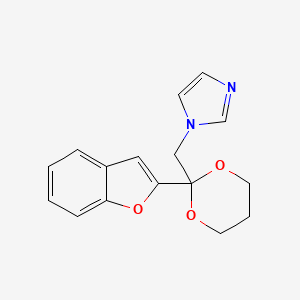
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
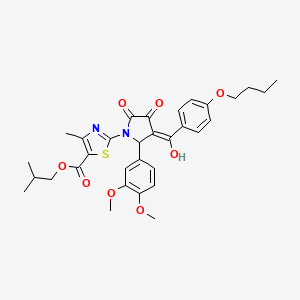
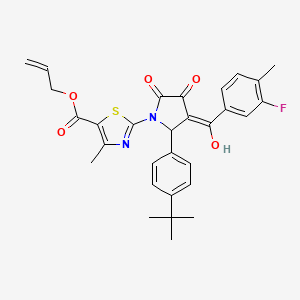
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
